Home > Products > Screening Compounds P82927 > 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one
5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one -

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one

Catalog Number: EVT-11848122
CAS Number:
Molecular Formula: C16H12FN3O
Molecular Weight: 281.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one is a compound characterized by its unique pyrimidine structure, which incorporates both fluorinated and pyridyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacological applications. The molecular formula for this compound is C16_{16}H12_{12}N3_3OF_F, and it has a molecular weight of approximately 281.28 g/mol .

Source

The compound is synthesized through various chemical methods and has been documented in several patents and scientific literature, indicating its significance in research and development. Notably, it has been referenced in patent publications that outline its synthesis and potential applications in drug development .

Classification

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound's classification as a heteroaryl derivative indicates its structural complexity and potential for diverse biological interactions.

Synthesis Analysis

Methods

The synthesis of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one typically involves multi-step reactions that may include:

  1. Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as substituted ureas or thioureas.
  2. Introduction of the Fluorophenyl Group: This step may utilize electrophilic aromatic substitution techniques where a fluorinated phenyl group is introduced to the pyrimidine core.
  3. Pyridyl Substitution: The introduction of the pyridyl group can be accomplished via nucleophilic substitution or coupling reactions with pyridine derivatives.

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to achieve high yields and purity of the final product. Techniques such as chromatography are commonly employed for purification purposes .

Molecular Structure Analysis

Structure

The molecular structure of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one features:

  • A pyrimidine core with nitrogen atoms at positions 1 and 3.
  • A fluorophenyl group attached at position 5.
  • A methyl group at position 2.
  • A pyridyl group at position 4.

This arrangement contributes to the compound's unique properties and reactivity.

Data

The compound's structural data can be summarized as follows:

PropertyValue
Molecular FormulaC16_{16}H12_{12}N3_3OF_F
Molecular Weight281.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack, leading to further functionalization.
  2. Electrophilic Aromatic Substitution: The fluorinated phenyl ring can undergo additional substitutions depending on reaction conditions.
  3. Cyclization Reactions: The compound can serve as a precursor for further cyclization to form more complex heterocycles.

Technical Details

These reactions are often facilitated by specific catalysts or reagents tailored to promote desired pathways while minimizing side reactions .

Mechanism of Action

Process

The mechanism of action for compounds like 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one typically involves interaction with biological targets such as enzymes or receptors. The presence of both fluorine and nitrogen atoms can enhance binding affinity and selectivity towards specific biological pathways.

Data

Studies have indicated that compounds with similar structures exhibit activity against various targets, including kinases and other enzymes involved in cellular signaling pathways. This suggests potential therapeutic applications in treating diseases such as cancer or inflammatory disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents; insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo typical organic reactions due to the presence of functional groups.

Relevant data on these properties are critical for understanding handling requirements and potential applications in research settings .

Applications

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one has several scientific uses:

  1. Pharmaceutical Development: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.
  2. Biochemical Research: Used as a tool compound to study enzyme interactions and cellular signaling pathways.
  3. Material Science: Explored for applications in developing novel materials due to its unique structural properties.

The ongoing research into this compound highlights its versatility and importance in various scientific fields .

Introduction and Scientific Context

Structural Classification within Heterocyclic Pharmacophores

5-(4-Fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one is a fused heterocyclic compound featuring three distinct rings: a pyrimidinone core, a 4-fluorophenyl group, and a 4-pyridyl substituent. The pyrimidin-6-one moiety contains a pyrimidine ring with a ketone at the 6-position, conferring planarity and hydrogen-bonding capability. The 4-fluorophenyl group provides hydrophobic character and influences electronic distribution via the fluorine atom’s strong electron-withdrawing effect, while the 4-pyridyl nitrogen acts as a hydrogen-bond acceptor. This triad creates a multifunctional pharmacophore capable of diverse noncovalent interactions (e.g., π-π stacking, hydrophobic contacts, dipole-dipole interactions) critical for biomolecular recognition [4] [7].

Structurally, it belongs to the 4-pyrimidinone derivative family, analogous to quinazoline alkaloids, which are privileged scaffolds in medicinal chemistry due to their mimicry of purine bases. The methyl group at the 2-position enhances steric bulk and lipophilicity, potentially improving membrane permeability. The 4-pyridyl group’s basic nitrogen (pK~a~ ~5) allows for pH-dependent protonation, influencing solubility and target engagement [5] [7]. This compound’s architecture aligns with kinase inhibitor pharmacophores, where the pyrimidinone core can occupy ATP-binding sites, the fluorophenyl group engages in hydrophobic pockets, and the pyridyl nitrogen coordinates with catalytic residues [1] [9].

Table 1: Key Heterocyclic Components and Their Pharmacophoric Roles

Structural ElementRole in BioactivityElectronic/Hydrophobic Properties
Pyrimidin-6-one coreHydrogen-bond acceptor/donor; planar stacking with kinase hinge regionsModerate polarity; ketone enhances dipole moment
4-Fluorophenyl substituentHydrophobic pocket binding; metabolic stability via fluorine substitutionStrongly electron-withdrawing; lipophilic (ClogP ~2.5)
4-Pyridyl groupCoordination with metal ions or acidic residues; solubility modulation via protonationBasic nitrogen (pK~a~ ~5); moderate hydrophilicity
2-Methyl groupSteric blockade of metabolically vulnerable sites; enhanced lipophilicityElectron-donating; increases ClogP by ~0.8

Historical Development of Pyrimidinone-Based Bioactive Compounds

The evolution of pyrimidinone therapeutics began with allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), a xanthine oxidase inhibitor approved in 1966 for gout. Its success spurred exploration of bioisosteric pyrimidinones targeting purine-binding enzymes [7]. By the 1990s, diaryl-substituted pyrimidinones emerged as kinase inhibitors, exemplified by p38 MAPK inhibitors like SB202190 (4-[5-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-3H-imidazol-4-yl]pyridine). These compounds demonstrated the strategic value of fluorophenyl and pyridyl groups for potency and selectivity [1] [9].

The specific compound 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one (CAS 208652-74-8) represents a structural optimization from early pyrimidinones. Its design incorporates:

  • Metabolic stabilization: The 2-methyl group reduces oxidative deactivation at C2, addressing a limitation of unmethylated precursors [7].
  • Enhanced selectivity: The 4-pyridyl group’s nitrogen orientation allows selective hinge-region binding in kinases, differentiating it from promiscuous ATP mimics [3] [9].
  • Balanced physicochemical properties: LogP calculations (~2.8) and polar surface area (~70 Ų) suggest improved bioavailability over earlier analogs [4].

Recent applications include its use as a building block in mGlu5 negative allosteric modulators (e.g., VU0424238 derivatives), where the pyrimidinone core serves as a rigid spacer linking fluorophenyl and pyridyl pharmacophores critical for receptor binding [3].

Table 2: Historical Milestones in Pyrimidinone-Based Drug Discovery

EraKey CompoundsTherapeutic TargetAdvances Enabled by 5-(4-Fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one Precursors
1960s–1980sAllopurinolXanthine oxidaseDemonstrated pyrimidinone’s capacity to mimic purines in enzyme binding
1990s–2000sSB202190, SB203580p38 MAP kinaseValidated fluorophenyl-pyridyl motifs for kinase inhibition; established cellular efficacy
2010s–PresentmGlu5 NAMs (e.g., VU0424238 derivatives)Metabotropic glutamate receptor 5Achieved >900-fold selectivity via optimized pyrimidinone geometry; improved CNS penetration

Key Knowledge Gaps and Research Imperatives

Despite its promising scaffold, five critical knowledge gaps persist for 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one:

  • Target Deconvolution: While implicated in kinase and mGlu5 modulation, its full target spectrum is uncharacterized. In silico profiling suggests potential off-target activity at ABL1, JAK2, and FLT3 kinases due to structural similarities to known inhibitors (e.g., imatinib’s pyrimidine core) [1] [7]. Comprehensive kinome-wide binding assays are needed to map selectivity.
  • Structure-Activity Relationship (SAR) Expansion: Current SAR data focus primarily on in vitro potency. Systematic studies are lacking on:
  • The impact of N-1 methylation on blood-brain barrier penetration
  • Ring-expanded analogs (e.g., pyrido[2,3-d]pyrimidinones) for enhanced solubility
  • Replacement of 4-fluorophenyl with bioisosteres (e.g., 4-cyanophenyl, 3-chloro-4-fluorophenyl) to modulate metabolism [3] [7].
  • Synthetic Accessibility: Published routes require harsh conditions (e.g., polyphosphoric acid/xylene at 140°C), limiting derivatization. Novel methodologies—such as microwave-assisted cyclization or transition-metal-catalyzed coupling—could improve yields and functional group tolerance [4] [6].
  • In Vivo Pharmacokinetics: No data exist on oral bioavailability, plasma half-life, or tissue distribution. Physicochemical parameters (e.g., high crystalline melting point >250°C) suggest formulation challenges requiring nanocrystallization or prodrug approaches [4].
  • Therapeutic Validation: Most studies use cancer cell lines (e.g., HL60 leukemia), neglecting other disease models where pyrimidinones show promise, such as:
  • Neuroinflammation (via p38/MK2 pathway inhibition)
  • Fibrosis (via TGF-β signaling disruption)
  • Infectious diseases (e.g., kinase-targeted antiparasitics) [1] [9].

Table 3: Priority Research Imperatives

Knowledge GapProposed Research DirectionExpected Impact
Target ambiguityProteome-wide affinity chromatography coupled with mass spectrometry (AfC-MS)Identification of high-value on-/off-targets for lead optimization
Limited SARParallel synthesis of C2/C4/C5 analogs; computational free-energy perturbation (FEP) analysisRational design of analogs with ≥10-fold improved potency
Low synthetic efficiencyDevelopment of Ni- or Pd-catalyzed C-H activation for pyrimidinone cyclizationReduction of steps from ≥5 to ≤3; yield improvement >30%
Absence of in vivo dataRodent PK studies with intravenous/oral dosing and tissue LC-MS/MS distribution analysisIdentification of bioavailability barriers; CNS penetrance
Narrow disease modelingPhenotypic screening in neuronal, fibroblast, and macrophage-based disease modelsExpansion to non-oncology indications (e.g., neurodegeneration)

These gaps represent high-value opportunities for advancing this scaffold toward candidate development.

Properties

Product Name

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one

IUPAC Name

5-(4-fluorophenyl)-2-methyl-4-pyridin-4-yl-1H-pyrimidin-6-one

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

InChI

InChI=1S/C16H12FN3O/c1-10-19-15(12-6-8-18-9-7-12)14(16(21)20-10)11-2-4-13(17)5-3-11/h2-9H,1H3,(H,19,20,21)

InChI Key

IJOYKDUPWGVGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C2=CC=C(C=C2)F)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.